molecular formula C24H38O4 B11945858 3beta-Hydroxy-12-oxo-5beta-cholanoic acid CAS No. 4560-58-1

3beta-Hydroxy-12-oxo-5beta-cholanoic acid

Cat. No.: B11945858
CAS No.: 4560-58-1
M. Wt: 390.6 g/mol
InChI Key: CVNYHSDFZXHMMJ-KIHIVPLQSA-N
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Description

3beta-Hydroxy-12-oxo-5beta-cholanoic acid is a biochemical compound with the molecular formula C24H38O4 and a molecular weight of 390.56 . It is a derivative of bile acids, which are naturally occurring compounds in the liver and gallbladder. Bile acids play a crucial role in the digestion and absorption of dietary fats.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3beta-Hydroxy-12-oxo-5beta-cholanoic acid typically involves the oxidation of specific bile acid derivatives. One common method includes the reduction of 3,7-, 3,12-, and 3,7,12-oxo derivatives to produce 7alpha-, 12alpha-, 12beta-hydroxy, and 7alpha,12alpha-, and 7alpha,12beta-dihydroxy-3-keto bile acids . The reaction conditions often involve the use of sodium borohydride as a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control.

Chemical Reactions Analysis

Types of Reactions

3beta-Hydroxy-12-oxo-5beta-cholanoic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to other oxo derivatives.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Introduction of different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Various organic reagents depending on the desired functional group.

Major Products

The major products formed from these reactions include various hydroxy and oxo derivatives of bile acids, which have different biological and chemical properties .

Scientific Research Applications

3beta-Hydroxy-12-oxo-5beta-cholanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3beta-Hydroxy-12-oxo-5beta-cholanoic acid involves its interaction with nuclear receptors such as FXR (Farnesoid X receptor) and LXR (Liver X receptor). When it binds to these receptors, it triggers their activation, leading to the upregulation of genes involved in cholesterol, bile acid, and glucose metabolism . This activation initiates a series of molecular events that regulate various metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3beta-Hydroxy-12-oxo-5beta-cholanoic acid is unique due to its specific hydroxyl and oxo functional groups, which confer distinct chemical and biological properties. Its ability to interact with nuclear receptors and regulate metabolic pathways makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

4560-58-1

Molecular Formula

C24H38O4

Molecular Weight

390.6 g/mol

IUPAC Name

(4R)-4-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C24H38O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-20,25H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16+,17+,18-,19+,20+,23+,24-/m1/s1

InChI Key

CVNYHSDFZXHMMJ-KIHIVPLQSA-N

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@@H](C4)O)C)C

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(=O)CC3C2CCC4C3(CCC(C4)O)C)C

Origin of Product

United States

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